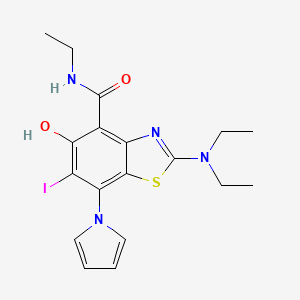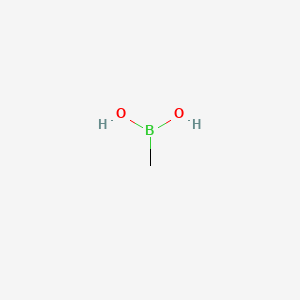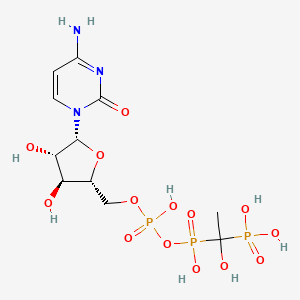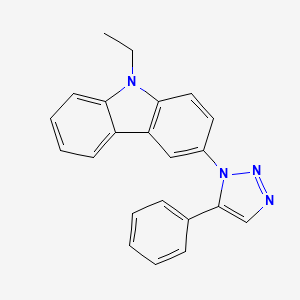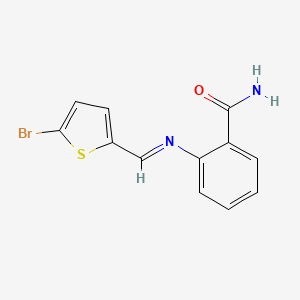
Btynb
Übersicht
Beschreibung
BTYNB is a potent and selective inhibitor of the oncofetal mRNA-binding protein IMP1. Its chemical structure is represented as C₁₂H₉BrN₂OS, and its CAS number is 304456-62-0 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Unfortunately, specific synthetic routes for BTYNB are not widely documented in the available literature. it is synthesized through chemical processes that involve bromination, nucleophilic substitution, and other reactions. Further research is needed to uncover detailed synthetic methods.
Industrial Production Methods: As of now, there is no information on large-scale industrial production methods for this compound. Research in this area is limited, and industrial-scale synthesis remains an open question.
Analyse Chemischer Reaktionen
Arten von Reaktionen: BTYNB interagiert mit IMP1 und stabilisiert c-Myc, β-TrCP1 und andere onkogene mRNAs. Es verstärkt den Abbau von c-Myc-mRNA in Krebszellen .
Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen für this compound-Reaktionen sind nicht gut dokumentiert. Seine Auswirkungen auf die mRNA-Stabilität und den Proteinexpression lassen auf eine Beteiligung an zellulären Signalwegen im Zusammenhang mit der Krebsentwicklung schließen.
Hauptprodukte: Zu den Hauptprodukten, die aus this compound-Interaktionen resultieren, gehören die reduzierte c-Myc-Expression und die Herunterregulierung der Proliferation von IMP1-positiven Krebszellen .
Wissenschaftliche Forschungsanwendungen
Die Anwendungen von BTYNB erstrecken sich über verschiedene wissenschaftliche Bereiche:
NF-κB-Modulation: This compound reguliert β-TrCP1-mRNA herunter, was sich auf die NF-κB-Aktivierung auswirkt.
5. Wirkmechanismus
This compound stört die Enhancer-Funktionen, indem es die IGF2-mRNA-bindende Protein 1 (IGF2BP1)-RNA-Assoziation beeinträchtigt. Dieser Mechanismus beeinflusst die mRNA-Stabilität und den Proteinexpression .
Wirkmechanismus
BTYNB disrupts enhancer functions by impairing IGF2 mRNA-binding protein 1 (IGF2BP1)-RNA association. This mechanism affects mRNA stability and protein expression .
Vergleich Mit ähnlichen Verbindungen
Während die Einzigartigkeit von BTYNB in seiner Selektivität gegenüber IMP1 liegt, umfassen andere Verbindungen mit ähnlichen Wirkmechanismen:
IGF2BP1-Inhibitoren: Diese Verbindungen zielen auf IGF2BP1 ab und beeinflussen die mRNA-Stabilität.
NF-κB-Inhibitoren: Ähnlich wie this compound modulieren diese die NF-κB-Signalwege.
Eigenschaften
IUPAC Name |
2-[(5-bromothiophen-2-yl)methylideneamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2OS/c13-11-6-5-8(17-11)7-15-10-4-2-1-3-9(10)12(14)16/h1-7H,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEADOPONHLEDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)N=CC2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




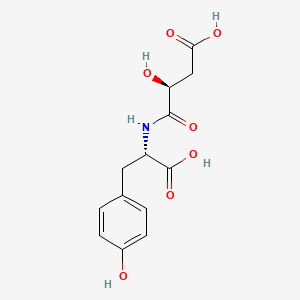


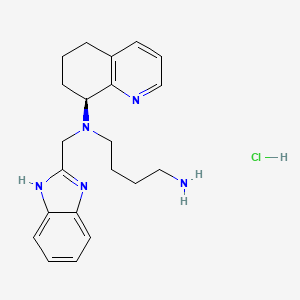
![4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide](/img/structure/B608864.png)
![Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate](/img/structure/B608865.png)
